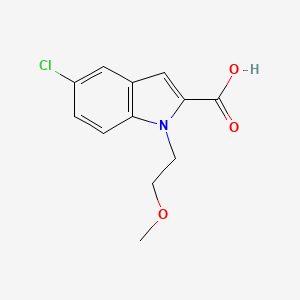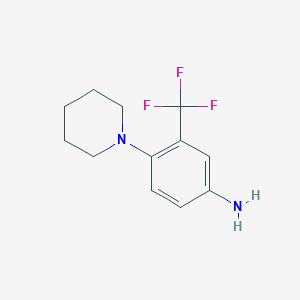
5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their significance in pharmaceutical chemistry due to their presence in various biologically active compounds.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and functional group transformations. For instance, the synthesis of 5-substituted indole derivatives has been demonstrated through the transformation of sulfomethyl groups to formyl functions, as shown in the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids . Additionally, the synthesis of chloromethyl-1H-indole-2-carboxylates involves the elimination of SO2 from methanesulfonic acid derivatives, which can be achieved through Fischer-type indolization . These methods could potentially be adapted for the synthesis of 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid by introducing the appropriate methoxy-ethyl side chain at the relevant step.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the indole core, which consists of a benzene ring fused to a pyrrole ring. Substituents on the indole core, such as the chloro and methoxy-ethyl groups in 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid, can significantly influence the compound's electronic properties and reactivity. The position of these substituents is crucial, as it can affect the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The presence of electron-withdrawing or electron-donating groups can alter the reactivity of the indole ring. For example, the chloro group in the 5-position may make the indole more susceptible to nucleophilic attack due to its electron-withdrawing nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability. The compound's reactivity, including its susceptibility to hydrolysis, oxidation, and reduction, is also determined by the nature of its substituents and the overall molecular framework.
While the provided papers do not directly discuss 5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid, they offer insights into the synthesis and properties of related indole derivatives, which can be informative for understanding and working with this compound .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This compound has been used in the field of cancer research .
Summary of the Application
The compound has been used in the study of the Mediator complex-associated cyclin-dependent kinase CDK8, which has been implicated in human disease, particularly in colorectal cancer .
Methods of Application or Experimental Procedures
The compound was used in the formation of a complex with CDK8-CYCC . The experimental data was obtained through X-RAY DIFFRACTION .
Results or Outcomes
The study led to the discovery of a potent, selective, and orally bioavailable inhibitor of CDK8 with equipotent affinity for CDK19 .
Application in Treating Erythropoietin-associated Conditions
Specific Scientific Field
This compound has been used in the field of medicine, specifically in the treatment of erythropoietin-associated conditions .
Summary of the Application
The compound is suitable for use in mediating hypoxia inducible factor and for treating erythropoietin-associated conditions by increasing endogenous erythropoietin in vitro and in vivo .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available information .
Results or Outcomes
The outcomes of the application are not detailed in the available information .
Eigenschaften
IUPAC Name |
5-chloro-1-(2-methoxyethyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-17-5-4-14-10-3-2-9(13)6-8(10)7-11(14)12(15)16/h2-3,6-7H,4-5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVVQATCLRGON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)



![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)







